3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group, along with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 4-chlorobenzaldehyde and a 4-methylbenzaldehyde with an appropriate amine, such as aniline, in the presence of an acid catalyst.
Substitution Reactions: The resulting pyrrole derivative undergoes substitution reactions to introduce the 4-chlorophenyl and 4-methylphenyl groups at the 1 and 5 positions, respectively.
Introduction of the Propanoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
3-[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique
Properties
Molecular Formula |
C20H18ClNO2 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H18ClNO2/c1-14-2-4-15(5-3-14)19-12-10-18(11-13-20(23)24)22(19)17-8-6-16(21)7-9-17/h2-10,12H,11,13H2,1H3,(H,23,24) |
InChI Key |
BDJOBUBJVSUJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
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